molecular formula C13H23NO4 B1425215 Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate CAS No. 1140972-29-7

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate

Cat. No. B1425215
M. Wt: 257.33 g/mol
InChI Key: MHYUFBHMDDIXTD-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 . It is also known by its IUPAC name, ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate . This compound is used in scientific research and has various applications, including drug synthesis and catalysis.


Molecular Structure Analysis

The molecular structure of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is represented by the InChI code: 1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 . This compound has a complexity of 309 and a topological polar surface area of 64.6Ų .


Physical And Chemical Properties Analysis

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate has a molecular weight of 257.33 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 . The compound has a rotatable bond count of 6 and an exact mass of 257.16270821 .

Scientific Research Applications

Asymmetric Synthesis in Pharmaceutical Development

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is a key chiral intermediate in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors, such as asunaprevir and simeprevir. This compound has been used in biocatalytic asymmetric synthesis processes, utilizing strains like Sphingomonas aquatilis for effective enzymatic hydrolysis, enhancing stability and enantioselectivity in drug development (Zhu, Shi, Zhang, & Zheng, 2018).

Utilization in Coupling Reactions for Peptide Synthesis

This compound has been employed in coupling reactions for esterification, thioesterification, amidation, and peptide synthesis. Its application extends to both solid phase and solution phase peptide synthesis, demonstrating versatility and efficiency in chemical synthesis (Thalluri, Nadimpally, Chakravarty, Paul, & Mandal, 2013).

Synthesis of Optically Active Intermediates

It is used in the synthesis of optically active intermediates for the preparation of potent HCV NS5B polymerase inhibitors. This process involves using mandelic acid as a resolving agent and has been optimized for large-scale applications, highlighting its industrial relevance (Dragovich et al., 2008).

Role in Asymmetric Synthesis of Amino Acids

The compound plays a role in the asymmetric synthesis of amino acids, essential in creating biologically active molecules. The study of geometric isomers of amino acids and their structural analysis contributes to a better understanding of molecular interactions in biological systems (Curry, McLennan, Rettig, & Trotter, 1993).

Development of Synthetic Methods

Its utility extends to the development of synthetic methods for producing various derivatives. For example, research has explored its role in the synthesis of Boc-protected thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications, demonstrating its potential in creating new materials and chemicals (Shafi, Rajesh, & Senthilkumar, 2021).

Safety And Hazards

The safety information for Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

properties

IUPAC Name

ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYUFBHMDDIXTD-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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